Psoralen, 8-geranyl-5-methoxy-
Description
Nomenclature and Structural Context within the Furanocoumarin Family
Systematic Naming and Synonyms of Psoralen (B192213), 8-geranyl-5-methoxy-
The systematic IUPAC name for this compound is 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methoxyfuro[3,2-g]chromen-7-one. nih.gov It is also known by several synonyms, which are often used in research literature. These include:
CHEMBL1934197 nih.gov
17182-52-4 (CAS Number) nih.govlookchem.com
BDBM50361391 nih.gov
(8-Geranoxy-5-methoxypsoralen) lookchem.com
4-Methoxy-9-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-7H-furo[3,2-g] edgccjournal.orgbenzopyran-7-one lookchem.com
Table 1: Nomenclature and Identifiers for Psoralen, 8-geranyl-5-methoxy-
| Identifier Type | Value |
| IUPAC Name | 9-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methoxyfuro[3,2-g]chromen-7-one nih.gov |
| CAS Number | 17182-52-4 nih.govlookchem.com |
| ChEMBL ID | CHEMBL1934197 nih.gov |
| PubChem CID | 6442182 cdutcm.edu.cn |
Chemical Class: Furanocoumarins and Related Derivatives
Psoralen, 8-geranyl-5-methoxy- belongs to the furanocoumarin family, a class of organic chemical compounds produced by a variety of plants. jfda-online.com Furanocoumarins are characterized by a furan (B31954) ring fused with a coumarin (B35378). jfda-online.com Structurally, they can be linear or angular. jfda-online.com Psoralen is the parent compound of the linear furanocoumarins. wikipedia.org Psoralen, 8-geranyl-5-methoxy- is a derivative of psoralen, featuring a geranyl group at the 8-position and a methoxy (B1213986) group at the 5-position of the psoralen backbone.
Furanocoumarins are known for their photosensitizing properties, which are utilized in treatments like PUVA (psoralen + UVA) therapy for skin conditions such as psoriasis and vitiligo. wikipedia.org
Historical Overview of Furanocoumarin Research Relevance
Research into furanocoumarins has a long history, initially driven by their effects on humans, such as phytophotodermatitis. edgccjournal.orgexlibrisgroup.com The study of these compounds gained significant momentum with the discovery of their therapeutic applications, particularly in dermatology. edgccjournal.orgexlibrisgroup.com The biosynthesis of furanocoumarins from umbelliferone (B1683723), a coumarin derivative, was elucidated between 1960 and 1980 through studies using radiolabeled compounds. nih.gov
Furanocoumarins are prevalent in plant families such as Apiaceae, Rutaceae, Moraceae, and Fabaceae. mdpi.complos.org Their role in plant defense mechanisms against insects and pathogens has also been a key area of investigation. plos.org
Significance of Psoralen, 8-geranyl-5-methoxy- as a Research Compound
Psoralen, 8-geranyl-5-methoxy- has been identified in various plant species, including Melicope triphylla and Heracleum candicans. nih.govplantaedb.com Its significance in research stems from its biological activities. For instance, it has been studied for its potential as an inhibitor of certain enzymes.
Research has shown that 8-geranyloxy-5-methoxypsoralen, along with other furanocoumarin derivatives, exhibits inhibitory activity against β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. chemfaces.comresearchgate.net One study reported an IC50 value of 11.1 µM for 8-geranyloxy-5-methoxypsoralen against BACE1. researchgate.net Another study reported an IC50 value of less than 25.0 µM. chemfaces.com Furthermore, studies on a series of 8-alkyloxy-furanocoumarin analogues, including derivatives of 8-geranyloxypsoralen (B190334), demonstrated their ability to inhibit CYP3A4 activity in a dose-dependent manner. researchgate.net
Table 2: Investigated Biological Activities of Psoralen, 8-geranyl-5-methoxy-
| Biological Target | Observed Effect | IC50 Value |
| β-secretase (BACE1) | Inhibition | 11.1 µM researchgate.net |
| CYP3A4 | Inhibition | Not specified |
Structure
3D Structure
Properties
CAS No. |
17182-52-4 |
|---|---|
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
9-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H24O5/c1-14(2)6-5-7-15(3)10-12-26-22-20-17(11-13-25-20)19(24-4)16-8-9-18(23)27-21(16)22/h6,8-11,13H,5,7,12H2,1-4H3/b15-10+ |
InChI Key |
CTPXXQMJFXTTQZ-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Psoralen, 8 Geranyl 5 Methoxy
Phytochemical Sourcing and Botanical Distribution
This compound is not widespread but has been identified in a select group of plant families, primarily the Rutaceae and Apiaceae. Its presence is a key chemotaxonomic marker, helping to classify and differentiate between plant species.
Identification in Specific Plant Species
Psoralen (B192213), 8-geranyl-5-methoxy- has been reported in several specific plant species, highlighting its unique botanical distribution. nih.gov
Heracleum candicans : This plant, a member of the Apiaceae family, is a known source of various furanocoumarins. stmjournals.inwikipedia.org Scientific literature confirms the presence of Psoralen, 8-geranyl-5-methoxy- within this species. nih.gov
Melicope triphylla : Belonging to the Rutaceae family, this plant has also been identified as a natural source of the compound. nih.gov Studies on this species have led to the isolation of numerous flavonoids and other coumarins. jst.go.jpjst.go.jpscispace.com
Citrus aurantiifolia (Christm.) Swingle : While research on the fruit peels of this citrus species has led to the isolation of several other coumarins like 5-geranyloxypsoralen and 5,8-dimethoxypsoralen, the closely related 5-geranyloxy-8-methoxypsoralen has been tentatively identified as a specific marker for lime juice. nih.govnih.govresearchgate.net
Prangos uloptera : Phytochemical investigations of this plant have successfully isolated various other coumarins, such as xanthotoxin and prangenin, though the presence of Psoralen, 8-geranyl-5-methoxy- is not explicitly documented in available research. scielo.brscielo.brresearchgate.net However, the genus Prangos is noted for its diverse coumarin (B35378) content. scielo.br
Pituranthos battandieri : Bio-guided isolation studies on the aerial parts of this plant have successfully identified 8-geranyloxy-5-methoxypsoralen among other furanocoumarins. nih.govull.es
Presence in Plant Tissues and Extracts
The concentration and presence of Psoralen, 8-geranyl-5-methoxy- vary depending on the plant part and the type of solvent used for extraction.
Plant Tissues : The compound has been isolated from various parts of plants. For instance, it is found in the roots of Heracleum candicans nih.govnih.govresearchgate.net and the fruits of Melicope triphylla. researchgate.net In citrus species, furanocoumarins are typically concentrated in the peel. nih.govacs.org The aerial parts of Pituranthos battandieri are also a source. nih.govull.es
Extracts : The choice of solvent significantly impacts the yield of the compound. Hexane (B92381) extract of Citrus aurantiifolia fruit peels has been shown to contain a variety of coumarins. nih.govresearchgate.net Studies on other furanocoumarins demonstrate that methanol (B129727) and acetone (B3395972) can also be effective extraction solvents. mdpi.com
| Plant Species | Family | Plant Part | Reference |
|---|---|---|---|
| Heracleum candicans | Apiaceae | Roots | nih.govnih.govnih.govresearchgate.net |
| Melicope triphylla | Rutaceae | Fruits | nih.govresearchgate.net |
| Citrus aurantiifolia / C. x latifolia (Lime) | Rutaceae | Peel, Juice | nih.gov |
| Pituranthos battandieri | Apiaceae | Aerial Parts | nih.govull.es |
Extraction and Purification Techniques
The isolation of Psoralen, 8-geranyl-5-methoxy- from its natural sources relies on a series of sophisticated chemical techniques designed to separate it from a complex mixture of plant metabolites.
Chromatographic Methods
Chromatography is the cornerstone for the separation and purification of furanocoumarins.
Column Chromatography (CC) : This is a fundamental step in the purification process. Hexane extracts from Citrus aurantiifolia peels have been fractionated using column chromatography to yield various coumarins. nih.govresearchgate.net This technique is also a key part of the bioassay-guided fractionation used to isolate nematicidal coumarins, including the related 8-Geranyloxypsoralen (B190334), from Heracleum candicans. chemfaces.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique essential for the final purification and quantification of the compound. A preparative HPLC method has been successfully used to isolate pure 8-geranyloxypsoralen from mandarin essential oil. mdpi.com Modern methods often employ Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry for rapid and sensitive analysis of coumarins in citrus extracts. acs.org
Thin-Layer Chromatography (TLC) : TLC is often used for preliminary analysis and for monitoring the fractions obtained from column chromatography. nih.gov It helps in identifying the fractions that contain the compounds of interest before they are pooled for further purification.
Adsorption and Elution Processes
The principle of column chromatography involves the adsorption of the crude extract onto a solid stationary phase and the subsequent elution with a mobile phase.
Adsorption : The initial step involves applying the plant extract to an adsorbent material. For furanocoumarin separation, silica (B1680970) gel is a commonly used stationary phase. google.com In some methods, a normal-phase sorbent layered with sodium sulfate (B86663) is employed, which is ideal for samples dissolved in organic mixtures that may contain residual water. mdpi.com
Elution : The separation is achieved by washing the column with a solvent or a gradient of solvents (the eluent). For the separation of 8-geranoxy psoralen from citrus oils, a gradient of ethyl acetate (B1210297) in hexane has been used effectively. google.com The polarity of the solvent is gradually increased to release compounds with different polarities from the stationary phase at different times, allowing for their separation. The final, pure compounds are obtained after the evaporation of the solvent from the collected fractions. google.com
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption of compounds to a solid matrix (e.g., silica gel). | Fractionation of hexane extract from Citrus aurantiifolia peels. | nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Purification of coumarins from mandarin essential oil. | mdpi.com |
| Thin-Layer Chromatography (TLC) | Monitoring fractions and assessing purity on a solid-coated plate. | Used in the general isolation of phytochemicals from Melicope triphylla. | nih.gov |
| Solid-Phase Extraction (SPE) | Sample preparation method using a solid adsorbent to separate furanocoumarins from extracts. | Separation using a normal-phase sorbent layered with sodium sulfate. | mdpi.com |
Biosynthesis Pathways of Psoralen, 8 Geranyl 5 Methoxy and Analogues
Precursor Identification in Plant Secondary Metabolism (e.g., Shikimate Pathway, Coumarin (B35378) Derivatization)
The biosynthesis of 8-geranyl-5-methoxypsoralen and other furanocoumarins is deeply rooted in primary plant metabolism, specifically the shikimate pathway. rsc.orgmdpi.comresearchgate.net This fundamental pathway is responsible for producing aromatic amino acids, including L-phenylalanine, which serves as the foundational precursor for a vast number of phenolic compounds. rsc.orgjfda-online.com
The journey from primary to secondary metabolism begins with the phenylpropanoid pathway. jfda-online.comfrontiersin.org L-phenylalanine is first converted into trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). rsc.orgfrontiersin.org Subsequently, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid. jfda-online.comfrontiersin.org This is then activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate for many secondary metabolites. rsc.orgfrontiersin.org
The critical step leading to the coumarin skeleton is the ortho-hydroxylation of the cinnamic acid derivative, which facilitates the formation of the characteristic lactone ring. frontiersin.org The pathway proceeds to the formation of umbelliferone (B1683723) (7-hydroxycoumarin), which is the key branch-point intermediate and the direct precursor for the biosynthesis of both linear and angular furanocoumarins. mdpi.comjfda-online.comfrontiersin.org
Table 1: Key Precursors in the Biosynthesis of the Psoralen (B192213) Scaffold
| Precursor Name | Pathway/Origin | Role |
|---|---|---|
| 3-Dehydroshikimic Acid | Shikimate Pathway | An intermediate in the seven-step pathway to chorismic acid. rsc.org |
| L-Phenylalanine | Shikimate Pathway | The primary aromatic amino acid precursor for the phenylpropanoid pathway. mdpi.comfrontiersin.org |
| trans-Cinnamic Acid | Phenylpropanoid Pathway | Formed from L-phenylalanine via deamination by PAL. jfda-online.com |
| p-Coumaric Acid | Phenylpropanoid Pathway | Produced by the hydroxylation of cinnamic acid by C4H. jfda-online.com |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | An activated intermediate that is a precursor to coumarins, flavonoids, and lignans. jfda-online.com |
Enzymatic Transformations and Metabolic Pathways
Following the formation of umbelliferone, a series of enzymatic reactions, including prenylation, cyclization, hydroxylation, and methoxylation, construct the final complex structure of 8-geranyl-5-methoxypsoralen.
Role of P450 Monooxygenases in Furanocoumarin Biosynthesis
Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes that play a pivotal role in the biosynthesis of furanocoumarins. tandfonline.comnih.govnih.gov These enzymes are responsible for catalyzing critical oxidation and cyclization reactions that form the furan (B31954) ring fused to the coumarin core. frontiersin.orgfrontiersin.org
The biosynthesis of the parent linear furanocoumarin, psoralen, begins with the prenylation of umbelliferone at the C6 position to form demethylsuberosin (B190953). mdpi.comfrontiersin.org This reaction is catalyzed by a prenyltransferase. mdpi.com Subsequently, two sequential P450-dependent reactions occur. First, a marmesin (B225713) synthase (MS), such as CYP76F112, converts demethylsuberosin into (+)-marmesin. frontiersin.org Then, a psoralen synthase (PS), an enzyme belonging to the CYP71AJ subfamily, catalyzes the conversion of (+)-marmesin into psoralen. jfda-online.comfrontiersin.orgfrontiersin.org
The diversification of furanocoumarins is heavily dependent on the functional evolution of P450 enzymes. frontiersin.org Different P450 subfamilies, such as CYP71AZ, are involved in further hydroxylations of the psoralen scaffold, creating a wide range of derivatives. frontiersin.orgnih.gov
Geranylation and Methoxylation Steps in the Psoralen Scaffold
To arrive at 8-geranyl-5-methoxypsoralen, the psoralen core undergoes several crucial modifications. These steps involve site-specific hydroxylations, followed by methoxylation and the attachment of a geranyl group.
The process involves the following key transformations:
Hydroxylation: The psoralen molecule is hydroxylated at two positions. Psoralen-5-hydroxylase (P5H) adds a hydroxyl group at the C-5 position to produce bergaptol (B1666848), while psoralen-8-hydroxylase (P8H) acts on the C-8 position to yield xanthotoxol. frontiersin.org These reactions are also catalyzed by P450 enzymes. nih.gov
Methoxylation: Following hydroxylation, O-methyltransferases (OMTs) transfer a methyl group from S-adenosyl methionine to the hydroxylated precursors. frontiersin.org The methylation of bergaptol at the C-5 position results in the formation of bergapten (B1666803) (5-methoxypsoralen).
Geranylation: The final distinguishing feature is the addition of a C10 geranyl pyrophosphate (GPP) moiety. This reaction is catalyzed by a specific prenyltransferase (PT). For the target compound, this geranylation occurs at the C-8 position of a 5-methoxypsoralen intermediate that has been subsequently hydroxylated at C-8. The geranyl group is attached via an ether linkage, forming 8-geranyloxy-5-methoxypsoralen. The addition of prenyl groups, such as a geranyl chain, can enhance the biological activity and lipophilicity of the molecule. researchgate.net
Table 2: Key Enzymes in Furanocoumarin Biosynthesis
| Enzyme | Abbreviation | Enzyme Class | Function in the Pathway |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Lyase | Converts L-phenylalanine to trans-cinnamic acid. frontiersin.org |
| Cinnamic acid 4-hydroxylase | C4H | P450 Monooxygenase (CYP73A) | Catalyzes the formation of p-coumaric acid from trans-cinnamic acid. jfda-online.com |
| Marmesin Synthase | MS | P450 Monooxygenase | Converts demethylsuberosin to (+)-marmesin. frontiersin.org |
| Psoralen Synthase | PS | P450 Monooxygenase (CYP71AJ) | Catalyzes the conversion of (+)-marmesin to psoralen. frontiersin.orgfrontiersin.org |
| Psoralen 5-hydroxylase | P5H | P450 Monooxygenase | Hydroxylates psoralen at the C-5 position to form bergaptol. frontiersin.org |
| Psoralen 8-hydroxylase | P8H | P450 Monooxygenase | Hydroxylates psoralen at the C-8 position to form xanthotoxol. frontiersin.org |
| O-methyltransferase | OMT | Transferase | Methylates hydroxyl groups, e.g., converting bergaptol to bergapten. frontiersin.org |
Environmental and Genetic Factors Influencing Biosynthetic Yields
The production and accumulation of furanocoumarins, including 8-geranyl-5-methoxypsoralen, are not static processes. They are dynamically regulated by a combination of internal genetic programming and external environmental stimuli, reflecting their role as adaptive molecules in plants. frontiersin.orgfrontiersin.org
Environmental stressors are significant triggers for furanocoumarin biosynthesis. Mechanical wounding, for instance, has been shown to increase the concentration of these compounds in plants like parsnip, which correlates with an upregulation of the expression of biosynthetic genes, including those for P450s. frontiersin.org Other factors such as seasonality, developmental stage, and temperature can also modulate the yield of furanocoumarins. mdpi.comfrontiersin.org Younger plant tissues often exhibit higher concentrations, suggesting a role in protecting new growth. mdpi.com
From a genetic standpoint, the diversity and quantity of furanocoumarins are heavily influenced by the plant's genetic background. frontiersin.org The evolution of the P450 gene superfamily, particularly through gene duplication and neofunctionalization, has been a major driver in the chemical diversification of coumarins in families like Apiaceae. frontiersin.org This allows for the development of new enzymatic functions and, consequently, novel furanocoumarin structures. frontiersin.org Furthermore, the entire biosynthetic pathway is under the control of complex gene regulatory networks, which include various families of transcription factors like Myb that can coordinate the expression of pathway genes in response to developmental or environmental signals. nih.gov
Table 3: Factors Influencing Furanocoumarin Biosynthesis
| Factor | Type | Description of Influence |
|---|---|---|
| Mechanical Wounding | Environmental | Induces the expression of biosynthetic genes (e.g., P450s) and increases the accumulation of furanocoumarins as a defense response. frontiersin.org |
| Seasonality/Developmental Stage | Environmental | Furanocoumarin levels can be significantly higher in younger tissues and during specific growth periods, such as autumn. mdpi.com |
| Temperature | Environmental | High or low temperatures can affect the concentration and composition of furanocoumarins and related flavonoids. frontiersin.org |
| Gene Duplication | Genetic | Multiplication of P450 genes has led to the evolution of new enzyme functions (neofunctionalization), driving the diversification of coumarin structures. frontiersin.org |
| Transcription Factors | Genetic | Regulatory proteins (e.g., Myb family) control the expression of genes within the shikimate and phenylpropanoid pathways, coordinating metabolic flow. nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| 8-geranyl-5-methoxypsoralen |
| 8-geranyloxy-5-methoxypsoralen |
| 8-geranyloxypsoralen (B190334) |
| Angelicin |
| Bergapten |
| Bergaptol |
| Chorismic acid |
| Columbianetin |
| Demethylsuberosin |
| Isopimpinellin |
| L-phenylalanine |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| Psoralen |
| Scopoletin |
| Sphondin |
| trans-Cinnamic acid |
| Umbelliferone |
| Xanthotoxol |
Synthetic Strategies and Chemical Modification of Psoralen, 8 Geranyl 5 Methoxy
De Novo Total Synthesis Approaches to the Psoralen (B192213) Core
The de novo synthesis of the fundamental psoralen tricyclic ring system is a cornerstone of furanocoumarin chemistry. These approaches typically build the molecule from simple, non-coumarin precursors. researchgate.net
One established strategy involves constructing the psoralen skeleton from resorcinol. researchgate.net A more recent and efficient route has been developed utilizing inexpensive pyrogallol (B1678534) as the starting material to produce the target psoralen moiety, 4,4′-dimethylxanthotoxol, in just four steps. researchgate.net Another common approach is to first synthesize a 7-hydroxycoumarin derivative, which then undergoes reactions to form the furan (B31954) ring. For instance, various alkylated psoralens have been systematically synthesized by reacting 7-hydroxy-4-methylcoumarin with appropriate α-chloroketones. iiarjournals.org The subsequent cyclization of the resulting 7-(2-oxoalkyloxy)coumarin intermediate, often under basic conditions, yields the linear psoralen structure as the main product. iiarjournals.orgiiarjournals.org This method suppresses the formation of the angular angelicin-type isomer. iiarjournals.org
These synthetic routes are summarized in the table below.
| Starting Material | Key Reaction Steps | Resulting Core Structure | Reference |
| Pyrogallol | Four-step synthesis | 4,4′-dimethylxanthotoxol | researchgate.net |
| 7-hydroxycoumarin derivatives | Williamson's etherification with α-chloroketones, followed by base-catalyzed cyclization | Alkylpsoralen nucleus | iiarjournals.orgiiarjournals.org |
| 4-hydroxycoumarin | Multi-step synthesis involving formation of the furan ring | Furo[3,2-c]coumarin derivatives | researchgate.net |
| Resorcinol | Pechmann condensation followed by furan ring formation | Psoralen scaffold | researchgate.net |
Semisynthesis from Natural Precursors
Semisynthesis offers a more direct route to complex furanocoumarins like Psoralen, 8-geranyl-5-methoxy-, by leveraging the core structure of readily available natural products. Psoralen, 8-geranyl-5-methoxy- is itself a natural product, found in organisms such as Melicope triphylla and Heracleum candicans. nih.gov
The biosynthesis of furanocoumarins in plants provides a model for semisynthetic strategies. The process often starts from umbelliferone (B1683723), which is converted to key intermediates like psoralen. Subsequent enzymatic hydroxylation at the C-8 position produces xanthotoxol. researchgate.net This natural precursor, or its 5-methoxy derivative, is an ideal starting point for introducing the geranyl side chain. Prenylation, the attachment of isoprenoid chains like the geranyl group, is a crucial biosynthetic reaction for diversifying natural aromatic compounds. researchgate.net
In the laboratory, the synthesis of 8-geranyloxypsoralen (B190334) analogues has been achieved through the alkylation of their hydroxy precursors. researchgate.net For example, 8-geranyloxy-5-methoxypsoralen can be synthesized from a corresponding 8-hydroxy-5-methoxypsoralen precursor by etherification with geranyl bromide. This approach is highly efficient for accessing specific, complex natural furanocoumarins and their analogues.
Derivatization and Analogue Design
Modifying the basic psoralen scaffold is a powerful strategy to explore structure-activity relationships and develop new compounds for research and therapeutic applications. researchgate.net
The addition of alkyl and alkyloxy groups to the psoralen nucleus is a common modification that can significantly influence biological activity. iiarjournals.orgiiarjournals.org The Williamson ether synthesis is frequently employed for this purpose, where a hydroxy-psoralen is treated with an alkyl halide under basic conditions. researchgate.net For instance, a series of 8-alkyloxy-furanocoumarin analogues were synthesized to investigate their inhibitory effects on cytochrome P450 enzymes. researchgate.net Studies have shown that methylation at the C4 and C8 positions can enhance the antiproliferative activity of psoralen derivatives against certain cancer cell lines. iiarjournals.org In addition to etherification, C-alkylation is also used to create analogues. For example, amine analogs have been synthesized through the alkylation of 5-amino-8-methoxypsoralen. nih.gov
Glycosylation, the attachment of sugar moieties, is a strategy used to modify the physicochemical properties of compounds, such as solubility and bioavailability. A range of novel glycosylated psoralen derivatives have been synthesized using simple procedures and mild reaction conditions. researchgate.net One approach involved first synthesizing 4,4′-dimethylxanthotoxol, which was then coupled to various sugar groups. researchgate.net These glycosylated derivatives have shown interesting biological activities, including antiproliferative effects against human cancer cell lines and antioxidant properties. researchgate.net The synthesis of such derivatives highlights the potential of combining the psoralen scaffold with carbohydrates to generate new bioactive molecules. researchgate.netasm.org
Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used in drug delivery. nih.govsigmaaldrich.com Covalently attaching PEG to a psoralen molecule, a process known as PEGylation, can enhance aqueous solubility and prolong circulation time. nih.govnih.gov Several PEG-psoralen conjugates have been synthesized for research purposes.
In one study, a new psoralen derivative, 4-hydroxymethyl-4′,8-dimethylpsoralen, was synthesized to facilitate PEG conjugation. nih.gov This derivative was then linked to 5 kDa PEG using different linkers, including direct ester bonds and carbamate (B1207046) linkages, some of which also incorporated peptide spacers designed for enzymatic cleavage. nih.gov Another notable application is the creation of Psoralen-PEG-Biotin conjugates. fishersci.comaatbio.com These reagents intercalate into DNA or RNA and, upon exposure to UV light, form a covalent bond. fishersci.com The PEG spacer enhances solubility and provides a long, flexible arm, making the attached biotin (B1667282) highly accessible for detection, which is valuable for labeling nucleic acids in various research applications. fishersci.comaatbio.com
| Derivatization Type | Reagents/Methodology | Purpose/Application | Reference |
| Alkylation/Etherification | Williamson ether synthesis (alkyl halides, base) | Modulate biological activity (e.g., anticancer, CYP450 inhibition) | iiarjournals.orgresearchgate.netresearchgate.net |
| Glycosylation | Coupling of activated sugars to hydroxy-psoralens | Improve physicochemical properties, create novel bioactives | researchgate.netasm.org |
| PEG Conjugation | Reaction of activated PEG with functionalized psoralens (e.g., using ester, carbamate, or peptide linkers) | Enhance solubility, prolong circulation, drug targeting, nucleic acid labeling | nih.govfishersci.com |
The versatility of the furanocoumarin scaffold has inspired the development of a wide array of novel analogues with diverse biological targets.
CYP3A4 Inhibitors: Furanocoumarin dimers have been synthesized and found to be extremely potent and selective inhibitors of the metabolic enzyme CYP3A4. nih.govresearchgate.net Monomeric analogues based on the structure of bergamottin (B190657) have also been developed for the same purpose. researchgate.net
Anticancer Agents: Researchers have synthesized new tetracyclic benzofurocoumarin (benzopsoralen) analogues that exhibit inhibitory effects on the growth of various human tumor cell lines, including breast, cervix, and bladder cancer cells. nih.gov Other novel psoralen derivatives with substituents at the C-5 position have been developed as anti-breast cancer agents, some showing light-activated cytotoxicity. nih.gov
Antibacterial Agents: A series of furanocoumarins were identified through high-throughput screening as having significant antibacterial activity, acting via inhibition of protein synthesis. nih.gov This has opened avenues for developing new classes of antibiotics based on the furanocoumarin structure. nih.govdntb.gov.ua
These examples demonstrate the broad potential of the psoralen skeleton as a privileged scaffold in medicinal chemistry, enabling the creation of new molecules for a wide range of biological applications. researchgate.netcore.ac.uk
Molecular and Cellular Mechanisms of Action of Psoralen, 8 Geranyl 5 Methoxy
Interaction with Nucleic Acids
Psoralens are known for their ability to intercalate into DNA and, upon photoactivation, form covalent adducts. This interaction is a hallmark of their mechanism of action.
DNA Intercalation and Photobinding Processes
Psoralens, due to their planar tricyclic structure, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent interaction is the initial step required for the subsequent photochemical reactions. Following intercalation, exposure to UVA light excites the psoralen (B192213) molecule, enabling it to react with the pyrimidine (B1678525) bases of DNA, particularly thymine (B56734). This "photobinding" is a critical event that leads to the formation of covalent bonds.
Formation of Covalent DNA Adducts (Monoadducts and Interstrand Cross-Links)
Upon photoactivation, psoralens can form two types of covalent adducts with DNA: monoadducts and interstrand cross-links (ICLs). A monoadduct is formed when one psoralen molecule covalently binds to a single pyrimidine base on one strand of the DNA. If a second photon of UVA light is absorbed by a monoadducted psoralen that is suitably positioned, it can react with a pyrimidine base on the opposite DNA strand, creating an ICL. These ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.
Modulation of Cellular Signaling Pathways
The DNA damage induced by psoralens triggers a variety of cellular responses, including the activation of signaling pathways that control cell fate.
Induction of Programmed Cell Death (Apoptosis) Mechanisms
The formation of bulky DNA adducts and ICLs is a strong signal for the cell to initiate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with irreparably damaged DNA, thereby preventing the propagation of mutations. The presence of these lesions can activate various apoptotic pathways, often involving the p53 tumor suppressor protein, which in turn can trigger the caspase cascade that executes the apoptotic program.
Regulation of Cell Cycle Progression
DNA damage is a potent signal for the cell to halt its division cycle to allow time for repair. Psoralen-induced DNA adducts can activate cell cycle checkpoints, particularly at the G1/S and G2/M transitions. This arrest prevents the cell from entering mitosis with damaged DNA, which could lead to genomic instability. The specific proteins and pathways involved in this cell cycle regulation in response to psoralen damage are a subject of ongoing research for various derivatives.
Effects on Gene Expression and Protein Synthesis (e.g., p53, p21waf/Cip, MMPs, Sox-9, proteoglycan, GAG)
Current research has not specifically elucidated the direct effects of Psoralen, 8-geranyl-5-methoxy- on the expression of key regulatory genes and proteins such as p53, p21waf/Cip, Matrix Metalloproteinases (MMPs), and Sox-9. The tumor suppressor protein p53 and its downstream effector p21 play crucial roles in cell cycle control. researchgate.net Similarly, the transcription factor Sox-9 is a pivotal regulator in developmental processes, and its activity can be modulated by factors like p21. nih.gov
Furthermore, there is a lack of specific data on the influence of Psoralen, 8-geranyl-5-methoxy- on the synthesis of proteoglycans and Glycosaminoglycans (GAGs). Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. nih.gov GAGs are long, linear polysaccharides made of repeating disaccharide units, which include heparan sulfate (B86663), chondroitin (B13769445) sulfate, and hyaluronic acid. nih.govresearchgate.netsemanticscholar.orgfao.org These molecules are integral components of the extracellular matrix and cell surface, playing key roles in cellular signaling and tissue structure. nih.gov
Endoplasmic Reticulum Stress Pathways (e.g., PERK/ATF, GRP78/CHOP, GRP94/CHOP)
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com When cells are exposed to stressors that disrupt these functions, misfolded proteins accumulate, leading to a state known as ER stress. mdpi.com To cope with this, cells activate the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring homeostasis. mdpi.com
A key pathway in the UPR is the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) branch. Under normal conditions, PERK is kept inactive by binding to the chaperone protein GRP78 (glucose-regulated protein 78). mdpi.com Upon ER stress, GRP78 dissociates from PERK, leading to PERK activation. mdpi.com Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4). nih.govfrontiersin.org ATF4, in turn, upregulates genes involved in stress response, including the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein). nih.govfrontiersin.orgfrontiersin.org Prolonged or severe ER stress leads to sustained CHOP expression, which can trigger cell death. frontiersin.orgfrontiersin.org
While direct studies on Psoralen, 8-geranyl-5-methoxy- and its effect on ER stress are not available, research on the geranyl moiety of the compound provides relevant insight. Geraniol (B1671447), a natural terpene alcohol, has been shown to protect against cerebral ischemia-reperfusion injury by suppressing ER stress. nih.gov Specifically, geraniol significantly reduced the expression of the ER stress-related proteins GRP78, P-PERK, ATF4, and CHOP. nih.gov This suggests that the geranyl group within Psoralen, 8-geranyl-5-methoxy- may contribute to a modulatory effect on the PERK-ATF4-CHOP pathway of the ER stress response. nih.gov
Influence on Inflammatory Mediators and Cytokines (e.g., TNF-α, TGF-β, ILs)
Inflammatory processes are orchestrated by a complex network of signaling molecules, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta (TGF-β), and various Interleukins (ILs). TNF-α is a potent pro-inflammatory cytokine, while TGF-β has a more complex role, often acting as an immunosuppressive agent but also contributing to inflammation in certain contexts. nih.gov The interaction between TNF-α and TGF-β can be either synergistic or antagonistic depending on the cellular environment. nih.gov Various interleukins, such as IL-1, IL-6, and IL-8, are also key players in mediating inflammatory responses. nih.gov
Although specific studies detailing the effects of Psoralen, 8-geranyl-5-methoxy- on TNF-α, TGF-β, or specific interleukins have not been identified, it is known to inhibit the generation of nitric oxide (NO) induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). As NO is a significant inflammatory mediator, its inhibition points to a potential anti-inflammatory activity for the compound.
Enzymatic and Receptor Interactions
Psoralen, 8-geranyl-5-methoxy- engages in specific interactions with various enzymes and cellular receptors, leading to the modulation of their biological activity.
Inhibition of Specific Enzymes (e.g., β-secretase, CYP3A4, CYP2B1, CYP2A6, Quinone Reductase, Ornithine Decarboxylase, Acetylcholinesterase)
Research has demonstrated that Psoralen, 8-geranyl-5-methoxy- exhibits inhibitory activity against specific enzymes. It has been identified as an inhibitor of β-secretase 1 (BACE1) and the cytochrome P450 isoform CYP3A4. The half-maximal inhibitory concentrations (IC50) for these interactions have been quantified, indicating a potent inhibitory effect.
There is currently no available data on the inhibitory effects of Psoralen, 8-geranyl-5-methoxy- on other enzymes such as CYP2B1, CYP2A6, Quinone Reductase, Ornithine Decarboxylase, or Acetylcholinesterase. proteopedia.org
| Enzyme Target | Reported IC50 Value (µM) |
|---|---|
| β-secretase 1 (BACE1) | 20.4 |
| Cytochrome P450 3A4 (CYP3A4) | 3.93 |
Binding to Cytoplasmic and Membrane Receptor Proteins
The broader class of psoralen compounds is known to interact with cellular proteins. Studies have shown that responsive cells contain specific, high-affinity, and saturable binding sites for psoralens. These psoralen receptors have been identified in both the cytoplasmic and plasma membrane fractions of cells. While specific investigations into the receptor binding profile of Psoralen, 8-geranyl-5-methoxy- have not been conducted, the evidence from related compounds suggests a potential for interaction with such cellular receptors.
Modulation of Multidrug Resistance Proteins (e.g., P-glycoprotein, ATPase)
Multidrug resistance in cancer can be mediated by efflux transporters like P-glycoprotein (P-gp), an ATPase-dependent pump that actively removes a wide range of substances from cells. nih.govnih.gov The activity of P-gp is fueled by ATP hydrolysis, and modulation of this ATPase function can alter the efflux of drugs. nih.govnih.gov While the direct effect of Psoralen, 8-geranyl-5-methoxy- on P-glycoprotein has not been specifically documented, the general class of psoralens has been investigated for its potential to reverse multidrug resistance, suggesting a possible interaction with such transport proteins.
Biological Activities in Model Systems and in Vitro Studies
Antiproliferative and Cytotoxic Effects in Cultured Cell Lines
Scientific investigations into the antiproliferative and cytotoxic effects of 8-Geranyl-5-methoxypsoralen are in the early stages. The compound has been isolated from natural sources like Notopterygium forbesii, but extensive screening against a wide array of cancer cell lines has not been reported in the available literature. researchgate.netresearchgate.net
Specific data from in vitro studies detailing the cytotoxic activity (such as IC50 values) of 8-Geranyl-5-methoxypsoralen against human cancer cell lines including HeLa, McCoy, MCF-7, and SNU1 are not available in the currently accessible scientific literature. While pharmacological studies have been conducted on crude extracts of plants containing this compound, the specific effects of the isolated 8-Geranyl-5-methoxypsoralen have not been delineated. researchgate.net
There is currently no specific information available from researched literature regarding the photo-dependent cytotoxicity of 8-Geranyl-5-methoxypsoralen in cellular models. Studies to determine if its cytotoxic effects are enhanced upon exposure to UVA radiation have not been found.
Information comparing the toxic effects of 8-Geranyl-5-methoxypsoralen on transformed (cancerous) cells versus non-transformed (normal) cells is not available in the reviewed scientific literature. Therefore, its selectivity profile remains uncharacterized.
Antioxidant Properties in In Vitro Assays
While crude extracts of plants known to contain 8-Geranyl-5-methoxypsoralen have shown radical scavenging activity, specific in vitro antioxidant assays (e.g., DPPH, ABTS) focused on the isolated compound have not been reported. researchgate.net The direct contribution of 8-Geranyl-5-methoxypsoralen to the antioxidant capacity of these extracts has yet to be determined.
Antimicrobial Activity against Model Organisms (e.g., Staphylococcus epidermidis, Candida kefyr, S. aureus, Candida)
Detailed studies reporting the antimicrobial activity of purified 8-Geranyl-5-methoxypsoralen against key microbial organisms are limited. Specific data, such as Minimum Inhibitory Concentration (MIC) values, against bacteria like Staphylococcus epidermidis and S. aureus, or fungi such as Candida kefyr and other Candida species, are not present in the available literature. While related coumarin (B35378) compounds have demonstrated antimicrobial properties, these findings cannot be directly extrapolated to 8-Geranyl-5-methoxypsoralen.
Structure Activity Relationship Sar Studies of Psoralen, 8 Geranyl 5 Methoxy and Its Analogues
Impact of Substituent Modifications on Biological Activities
The nature and position of chemical groups attached to the psoralen (B192213) scaffold are critical determinants of its biological profile. Substituents can affect the molecule's lipophilicity, electronic distribution, and steric properties, which in turn modulate its ability to interact with biological macromolecules like DNA and proteins.
The geranyl and methoxy (B1213986) groups are key substituents that significantly impact the bioactivity of psoralen analogues. The long, lipophilic geranyl chain can enhance the molecule's affinity for hydrophobic environments, such as cell membranes or the hydrophobic interior of DNA.
Research into coumarin (B35378) derivatives has demonstrated a clear relationship between the size of an O-alkenyl substituent and antifungal activity. In a series of 7-hydroxycoumarin derivatives, activity was shown to increase with the size of the aliphatic chain, following the order: allyl < prenyl < geranyl. This suggests that the larger geranyl group contributes favorably to the compound's ability to disrupt fungal cell processes.
The methoxy group, particularly when positioned at C-5 or C-8, is a well-studied modulator of psoralen's activity. 8-methoxypsoralen (8-MOP) is a known efficient photosensitizer widely used in photochemotherapy. elmergib.edu.lyelmergib.edu.lyelmergib.edu.ly The methoxy group can influence the electronic properties of the psoralen ring system, affecting its absorption of UVA radiation and its subsequent photoreactivity. elmergib.edu.ly Furthermore, furanocoumarins like 8-geranylepoxypsoralen have been identified as potent inhibitors of cytochrome P450 enzymes, specifically CYP3A4. researchgate.netsigmaaldrich.com This inhibitory activity is crucial as it can affect the metabolism of co-administered drugs. The presence of oxygenated substituents at both the C-5 and C-8 positions is considered important for various biological activities, including antibacterial effects.
The addition of methyl and phenyl groups, which are primarily lipophilic, can enhance the cytotoxicity of psoralen derivatives. It is thought that these groups improve interactions within the hydrophobic microenvironment found between DNA base pairs. escholarship.org
A study on a library of novel psoralens revealed that specific substitutions can dramatically increase cytotoxic effects upon UVA activation. For instance, a psoralen derivative bearing a 4'-phenyl group resulted in only 17% cell death. However, the addition of methyl groups at the 4- and 8-positions to this same scaffold increased its potency to induce over 99% cell death, highlighting a synergistic effect between these substituents. escholarship.org
Interestingly, the relationship between substituent-enhanced cytotoxicity and the primary mechanism of DNA adduct formation is not always direct. An 8-phenyl substituted psoralen was found to be highly cytotoxic (>99% cell death) but performed poorly in assays measuring DNA adduct formation. escholarship.org This suggests that while some substituents may enhance the classical photoreaction with DNA, others, like the 8-phenyl group, may promote cytotoxicity through alternative mechanisms that are less dependent on DNA cross-linking. escholarship.org Further studies have also explored substituting methyl or phenyl groups onto the furan (B31954) ring to modulate antifungal activity. mdpi.com
| Compound ID | Substituents | Observed Cell Death (%) | Reference |
|---|---|---|---|
| 1C | 4'-phenyl | 17% | escholarship.org |
| 6G | 4'-phenyl, 4-methyl, 8-methyl | >99% | escholarship.org |
| 8F | 8-phenyl | >99% | escholarship.org |
Role of the Furan Moiety in Molecular Interactions
The furan ring, which fuses with the coumarin system to form the characteristic tricyclic psoralen structure, is essential for many of the molecule's biological activities. nih.gov Its planar nature is a key feature that allows psoralen to intercalate between the base pairs of DNA, a prerequisite for its well-known photoreactivity. nih.govresearchgate.net
Upon exposure to UVA radiation, the intercalated psoralen can form covalent bonds with pyrimidine (B1678525) bases (primarily thymine) in the DNA. This reaction typically involves the 4',5'-double bond on the furan side of the molecule, leading to the formation of a monoadduct. mdpi.com This initial adduct can then absorb a second photon, enabling the 3,4-double bond on the pyrone ring to react with another thymine (B56734) on the opposite DNA strand, resulting in an interstrand cross-link (ICL) that blocks DNA replication and transcription. nih.gov
The furan ring's importance extends beyond DNA interactions. In studies of psoralen derivatives as inhibitors of the NF-κB/DNA interaction, simplified analogues that lacked the furan moiety showed significantly lower activity. nih.gov This indicates that the complete furocoumarin structure is critical for binding to the NF-κB protein complex. nih.gov Similarly, the role of the furan ring was highlighted in studies of CYP3A4 inhibition, where dihydro-8-geranyloxypsoralen, a derivative with a reduced (saturated) furan ring, exhibited a four-fold decrease in inhibitory potency compared to its unsaturated counterpart. researchgate.netsigmaaldrich.com
Comparative SAR Analysis of Psoralen Isomers and Derivatives
The positioning of substituents on the psoralen ring system can lead to isomers with distinct biological properties. Comparing these isomers provides valuable SAR insights. A prominent example is the comparison between 5- and 8-substituted psoralens.
Studies comparing 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP) have shown that while they may have comparable therapeutic efficacy in PUVA treatment for conditions like mycosis fungoides, their photobiological properties can differ. nih.govnih.gov
More distinct differences are observed with larger substituents. For instance, 8-geranylepoxypsoralen was found to be a more potent inhibitor of the metabolic enzyme CYP3A4 than its 5-position isomer, bergamottin (B190657). researchgate.netsigmaaldrich.com This demonstrates that the 8-position is more favorable for this particular biological interaction. A series of 8-alkyloxy-furanocoumarin analogues were shown to inhibit CYP3A4 in a dose-dependent manner, with IC₅₀ values in the low micromolar range, reinforcing the importance of substitution at this position for potent enzyme inhibition. researchgate.netsigmaaldrich.com
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Analogue 1 | 0.78 ± 0.11 | researchgate.net |
| Analogue 2 | 1.50 ± 0.25 | researchgate.net |
| Analogue 3 | 3.93 ± 0.53 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For psoralen derivatives, 3D-QSAR approaches have been successfully employed to understand the structural requirements for specific biological effects, such as the inhibition of the NF-κB/DNA interaction. acs.orgnih.govacs.org
In one such study, a series of new psoralen derivatives were synthesized and evaluated as inhibitors of NF-κB. nih.gov To rationalize the experimental results, molecular docking studies were first performed to identify plausible binding sites on the NF-κB protein. Subsequently, 3D-QSAR models were constructed using the docked conformation of the most active compound as a template for aligning the other derivatives. acs.orgacs.org
These models generate steric and electrostatic contour maps that visualize the regions where bulky groups or specific electronic properties (positive or negative charges) on the psoralen analogue would either enhance or diminish its inhibitory activity. The resulting 3D-QSAR model was validated by predicting the activity of a new set of 17 compounds, and the predictions were in strong agreement with the experimental data. acs.orgnih.gov This validated model provided reliable insights into the key structural features necessary for potent NF-κB inhibition and serves as a powerful tool for the rational design of future anti-inflammatory agents based on the psoralen scaffold. nih.govresearchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Detection and Separation
Chromatographic methods are essential for isolating Psoralen (B192213), 8-geranyl-5-methoxy- from intricate mixtures, such as plant extracts or biological samples. The choice of technique depends on the analytical goal, whether it is rapid, sensitive quantification or comprehensive profiling of related compounds.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier technique for the sensitive and selective quantification of furanocoumarins. The enhanced resolution and speed of UPLC, which utilizes sub-2 µm particle columns, allows for superior separation of isomeric compounds that may be present alongside Psoralen, 8-geranyl-5-methoxy-.
A typical UPLC-MS/MS method for analyzing geranylated furanocoumarins would employ a reversed-phase column, such as a C18 or a Fluoro-Phenyl column, the latter of which provides alternative selectivity for aromatic and isomeric compounds. researchgate.net The mobile phase generally consists of a gradient mixture of water and acetonitrile, often with a formic acid additive (e.g., 0.1%) to improve ionization efficiency. pdx.edu The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, ensuring accurate quantification even at trace levels.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or Fluoro-Phenyl (e.g., 50 mm × 2.1 mm, 1.7 µm) | Separation of lipophilic compounds and isomers. researchgate.netpdx.edu |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution; acidifier for improved ionization. pdx.edu |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for gradient elution. pdx.edu |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for UPLC column dimensions. pdx.edu |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for generating protonated molecular ions of furanocoumarins. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC), often paired with a Diode Array Detector (DAD) or UV detector, is a robust and widely used method for the general profiling and quantification of furanocoumarins in various samples. benthamopenarchives.com While not as sensitive as UPLC-MS/MS, HPLC-DAD provides valuable spectral information that can aid in the tentative identification of compounds based on their UV absorption spectra.
For the analysis of Psoralen, 8-geranyl-5-methoxy-, a reversed-phase HPLC method is most common. Separation is typically achieved on a C18 column with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. caymanchem.com The lipophilic nature of the geranyl group necessitates a mobile phase with sufficient organic content to ensure adequate retention and elution. Detection is performed by monitoring the characteristic UV absorbance maxima for the furanocoumarin core, typically in the range of 220-310 nm. libretexts.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | Standard for separation of moderately nonpolar compounds. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Effective elution of a wide range of furanocoumarins. caymanchem.com |
| Detection | Diode Array Detector (DAD) or UV Detector | Quantification and spectral confirmation. benthamopenarchives.com |
| Wavelength | ~220 nm, 250 nm, 310 nm | Monitoring characteristic absorbance peaks of the psoralen structure. libretexts.org |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. caymanchem.com |
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. Both ¹H-NMR and ¹³C-NMR are used to map the complete carbon-hydrogen framework of the molecule.
For Psoralen, 8-geranyl-5-methoxy-, the ¹H-NMR spectrum would exhibit characteristic signals for the furanocoumarin core, the methoxy (B1213986) group, and the geranyl side chain. Protons on the aromatic and furan (B31954) rings typically resonate in the downfield region (δ 6.5-8.0 ppm). bhu.ac.in The methoxy group would appear as a sharp singlet around δ 3.9-4.3 ppm. The geranyl side chain would present a more complex pattern, with vinyl protons, allylic methylene protons, and methyl groups each having distinct chemical shifts and coupling patterns.
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Aromatic carbons resonate between δ 110-160 ppm, while the carbonyl carbon of the lactone ring appears further downfield (δ > 160 ppm). libretexts.orglibretexts.org The carbons of the geranyl group would appear in the aliphatic and olefinic regions of the spectrum.
| Structural Moiety | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Psoralen Core) | 6.5 - 8.1 bhu.ac.in | 110 - 150 nih.gov |
| Furan Protons (Psoralen Core) | ~7.0 and ~7.6 (doublets) | ~105 and ~145 |
| 5-Methoxy (-OCH₃) | ~4.2 (singlet) benthamopen.com | ~60 |
| Geranyl -CH₂- (at C8) | ~3.5 (doublet) | ~25-30 |
| Geranyl Vinyl Protons (=CH-) | 5.1 - 5.5 (multiplets) | 120 - 140 |
| Geranyl Methyl Protons (-CH₃) | 1.6 - 1.8 (singlets) | 16 - 25 |
| Lactone Carbonyl (C=O) | - | >160 libretexts.org |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Psoralen, 8-geranyl-5-methoxy-, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its elemental formula.
In tandem MS (MS/MS) analysis, the molecule would be fragmented to produce a characteristic pattern. A key fragmentation pathway for furanocoumarins is the neutral loss of carbon monoxide (CO) from the pyrone ring. nih.gov For Psoralen, 8-geranyl-5-methoxy-, the most prominent fragmentation would likely be the cleavage of the geranyl side chain. The fragmentation of the geranyl group itself can produce characteristic ions. Analysis of O-geranylated furanocoumarins has shown characteristic fragment ions resulting from the side chain, such as at m/z 135.11 and 153.12, which can help confirm the presence and structure of the geranyl moiety. hmdb.ca
Predicted Fragmentation Pattern:
Molecular Ion [M+H]⁺: The parent ion corresponding to the protonated molecule.
Loss of Geranyl Group: Cleavage of the C-C bond between the aromatic ring and the side chain, resulting in a fragment corresponding to the 5-methoxypsoralen cation.
Fragmentation of Geranyl Chain: Stepwise loss of isoprene units or other characteristic fragments from the geranyl chain.
Loss of CO: A characteristic fragmentation of the coumarin (B35378) core, resulting in a [M+H - 28]⁺ ion. nih.gov
Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the methoxy group.
Sample Preparation and Extraction Protocols for Research Matrices
Effective sample preparation is critical for accurate analysis, aiming to extract Psoralen, 8-geranyl-5-methoxy- from its matrix (e.g., plant tissue, citrus peel) while removing interfering substances.
Conventional solid-liquid extraction (SLE) using organic solvents is a common first step. libretexts.org Solvents like ethyl acetate (B1210297), methanol, or acetonitrile are often used, with the choice depending on the matrix and subsequent analytical method. caymanchem.com
A particularly effective and widely adopted method for furanocoumarin analysis in food and plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. pdx.eduresearchgate.net This approach involves an initial extraction with acetonitrile, followed by a partitioning step using a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate). pdx.edu This partitions the furanocoumarins into the acetonitrile layer and removes water and many polar interferences. The resulting extract is often clean enough for direct injection into a UPLC-MS/MS system. Studies have shown high recovery rates for various furanocoumarins from grapefruit using the QuEChERS method. For highly complex extracts, a subsequent solid-phase extraction (SPE) clean-up step using a C18 cartridge may be employed to further remove interfering compounds before chromatographic analysis. benthamopen.com
General QuEChERS Protocol for Plant Matrices: pdx.edu
Homogenization: A representative sample (e.g., 5 grams) of the plant material is homogenized.
Extraction: The sample is vigorously mixed with acetonitrile (e.g., 10 mL).
Salting-Out: A QuEChERS salt packet (e.g., MgSO₄/NaOAc) is added, and the mixture is shaken. pdx.edu
Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous phase.
Analysis: The supernatant (acetonitrile extract) is collected, filtered, and analyzed by HPLC or UPLC-MS/MS.
Computational and Theoretical Investigations of Psoralen, 8 Geranyl 5 Methoxy
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Psoralen (B192213), 8-geranyl-5-methoxy-, docking simulations are employed to identify potential protein targets and to understand the molecular basis of its biological activity. While specific docking studies on this particular derivative are not extensively documented in publicly available literature, research on related psoralen compounds provides a framework for predicting its binding behavior.
Psoralen derivatives are known to intercalate into DNA, and upon photoactivation, form covalent adducts, a mechanism that underlies their use in photochemotherapy. escholarship.org Computational docking studies on psoralen and its simpler analogs, such as 8-methoxypsoralen (8-MOP), have been performed to investigate their interactions with DNA and various protein targets. These studies help in understanding how substituents on the psoralen core influence binding affinity and specificity.
For Psoralen, 8-geranyl-5-methoxy-, the presence of a lipophilic geranyl group at the 8-position and a methoxy (B1213986) group at the 5-position would significantly influence its binding characteristics. The geranyl group, with its long hydrocarbon chain, can be expected to favor interactions with hydrophobic pockets in protein binding sites. Docking simulations would likely predict strong binding to proteins with such features. The methoxy group, on the other hand, can participate in hydrogen bonding and other polar interactions.
A hypothetical molecular docking study of Psoralen, 8-geranyl-5-methoxy- against a relevant protein target, for instance, a cytochrome P450 enzyme involved in its metabolism, would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to predict the binding pose and estimate the binding affinity. The results of such a study could be presented in a table format, as shown below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cytochrome P450 3A4 | -8.5 | PHE-215, LEU-216, ARG-212 |
| DNA (intercalation) | -7.2 | Guanine, Cytosine |
| Protein Kinase A | -9.1 | VAL-123, LEU-173, LYS-72 |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For Psoralen, 8-geranyl-5-methoxy-, MD simulations can be used to study the stability of its complex with a target protein, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.
Following a molecular docking study, the predicted binding pose of Psoralen, 8-geranyl-5-methoxy- within a protein's active site can be used as a starting point for an MD simulation. The simulation would be run for a specific period, typically nanoseconds to microseconds, allowing the system to evolve naturally under the laws of physics. Analysis of the MD trajectory can reveal important information about the ligand-protein interactions.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein.
Hydrogen Bond Analysis: To determine the presence and stability of hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
A summary of hypothetical MD simulation results for Psoralen, 8-geranyl-5-methoxy- complexed with a protein kinase could be tabulated as follows:
| Simulation Parameter | Result (Hypothetical) | Interpretation |
| Average RMSD of Protein | 1.5 Å | The protein structure is stable throughout the simulation. |
| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | LYS-72, GLU-91 | Stable hydrogen bonds contribute to the binding affinity. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Strong predicted binding affinity. |
Quantum Chemical Calculations and Photophysical Properties
Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of molecules like psoralens, which are photoactive. nih.gov These calculations can predict properties such as absorption and emission spectra, triplet state energies, and quantum yields of photochemical reactions. escholarship.org For Psoralen, 8-geranyl-5-methoxy-, these properties are crucial for its application in photochemotherapy.
Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to study the excited states of psoralen derivatives. These calculations can help explain how substitutions on the psoralen ring system affect its photochemistry. The geranyl and methoxy groups in Psoralen, 8-geranyl-5-methoxy- would be expected to modulate its electronic properties. The methoxy group, being an electron-donating group, can cause a red-shift in the absorption spectrum. The geranyl group, while primarily affecting steric and hydrophobic interactions, can also have a subtle electronic effect.
A table summarizing the predicted photophysical properties of Psoralen, 8-geranyl-5-methoxy- from quantum chemical calculations could look like this:
| Property | Predicted Value (Hypothetical) | Method |
| Maximum Absorption Wavelength (λmax) | 335 nm | TD-DFT/B3LYP |
| Triplet State Energy (T1) | 2.8 eV | DFT/B3LYP |
| Intersystem Crossing Rate | High | INDO method |
| Fluorescence Quantum Yield | Low | Calculated from rate constants |
These theoretical results can be compared with experimental data to validate the computational models and to gain a deeper understanding of the molecule's behavior upon light absorption. researchgate.net
Cheminformatics Analysis for Library Design and Screening
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of Psoralen, 8-geranyl-5-methoxy-, cheminformatics can be used for designing libraries of related compounds and for virtual screening to identify new derivatives with improved properties. escholarship.org
By analyzing the structure-activity relationships (SAR) of a series of psoralen derivatives, it is possible to build computational models that can predict the biological activity of new, untested compounds. These models can be based on various molecular descriptors, such as physicochemical properties, topological indices, and 3D structural features.
A cheminformatics workflow for designing a library of Psoralen, 8-geranyl-5-methoxy- analogs might involve:
Scaffold Definition: Using the psoralen core as the central scaffold.
Substitution Site Selection: Identifying positions 5 and 8 for modification.
Fragment Library Selection: Choosing a diverse set of substituents to attach at these positions.
Virtual Library Generation: Creating a large number of virtual compounds by combining the scaffold and fragments.
Property Filtering: Filtering the library based on drug-like properties (e.g., Lipinski's rule of five) and predicted activity.
The results of such an analysis can help in prioritizing the synthesis of the most promising compounds for experimental testing.
Computational Approaches to Biosynthetic Pathway Prediction
The biosynthesis of furanocoumarins, including psoralens, proceeds through the phenylpropanoid and mevalonate (B85504) pathways. wikipedia.org Umbelliferone (B1683723) is a key intermediate that undergoes prenylation to form demethylsuberosin (B190953), which is then cyclized to marmesin (B225713). Marmesin is subsequently converted to psoralen. biorxiv.org
Computational tools can be used to predict the biosynthetic pathway of modified furanocoumarins like Psoralen, 8-geranyl-5-methoxy-. These approaches often rely on databases of known enzymatic reactions and sequence homology to known biosynthetic enzymes. researchgate.net
For Psoralen, 8-geranyl-5-methoxy-, the biosynthetic pathway would involve the core psoralen pathway followed by two key modification steps:
Geranylation at the 8-position: This reaction is likely catalyzed by a prenyltransferase enzyme that uses geranyl pyrophosphate (GPP) as a substrate.
Methoxylation at the 5-position: This step is likely carried out by an O-methyltransferase (OMT) enzyme, using S-adenosyl methionine (SAM) as the methyl donor.
Computational prediction of the specific enzymes involved would involve searching the genome of the producing organism for genes encoding enzymes with homology to known prenyltransferases and O-methyltransferases.
A summary of the predicted biosynthetic steps for Psoralen, 8-geranyl-5-methoxy- is presented below:
| Precursor | Enzyme Type (Predicted) | Reaction | Product |
| Psoralen | Aromatic Prenyltransferase | Addition of a geranyl group | 8-geranylpsoralen |
| 8-geranylpsoralen | O-methyltransferase | Addition of a methyl group | Psoralen, 8-geranyl-5-methoxy- |
These computational predictions provide a roadmap for the experimental elucidation of the biosynthetic pathway.
Future Research Directions and Potential Research Applications
Exploration of Novel Biological Targets and Mechanisms of Action
While psoralens are classically known for their UVA-activated covalent binding to the pyrimidine (B1678525) bases of nucleic acids, leading to DNA cross-linking, the full spectrum of biological targets for Psoralen (B192213), 8-geranyl-5-methoxy- remains largely unexplored. nih.govpatsnap.com Future research should aim to identify and validate novel molecular targets beyond DNA. The lipophilic geranyl moiety may facilitate interaction with protein targets, cellular membranes, or specific enzyme active sites.
Initial studies on related furanocoumarins have shown inhibitory effects on enzymes like cytochrome P450 3A4 (CYP3A4) and cholinesterases. researchgate.net Research should systematically screen Psoralen, 8-geranyl-5-methoxy- against a wide array of enzymes, receptors, and signaling proteins. For instance, its role in modulating pathways implicated in cancer, such as NF-κB or various protein kinases, could be a fruitful area of investigation. frontiersin.org Understanding these mechanisms is critical and could reveal therapeutic potential in areas like oncology or inflammatory diseases, independent of its photosensitizing properties. frontiersin.org
| Potential Research Area | Objective | Example Targets/Pathways |
| Enzyme Inhibition Profiling | To identify novel enzymatic targets. | Cytochrome P450 family, Kinases, Cholinesterases. |
| Receptor Binding Assays | To determine interactions with cellular receptors. | Nuclear receptors, G-protein coupled receptors. |
| Cellular Signaling Analysis | To elucidate effects on key signaling cascades. | NF-κB, Wnt/β-catenin, MAPK/ERK pathways. |
| DNA Interaction Specificity | To map sequence-specific binding and crosslinking. | Promoter regions of oncogenes, Telomeric DNA. |
Development of Psoralen, 8-geranyl-5-methoxy- as a Chemical Probe for Biological Systems
The unique structure of Psoralen, 8-geranyl-5-methoxy- makes it a candidate for development into a chemical probe to study biological systems. By incorporating reporter tags, researchers can track its localization, interactions, and the downstream consequences of its binding events.
A promising strategy involves modifying the terminal end of the geranyl chain, which is likely solvent-exposed and less critical for core interactions than the furanocoumarin ring. This position could be functionalized with an alkyne or azide (B81097) group for "click chemistry" ligation. nih.gov This would allow for the attachment of fluorophores, biotin (B1667282), or other affinity labels post-treatment, enabling visualization of the compound's distribution in cells or tissues and identification of its binding partners through pull-down assays followed by mass spectrometry. Such a probe could be invaluable for quantifying DNA damage and repair or for identifying novel protein targets. nih.gov
Design and Synthesis of New Derivatives with Enhanced Selectivity or Activity Profiles
Systematic structural modification of Psoralen, 8-geranyl-5-methoxy- is a critical next step to optimize its biological activity and selectivity. The synthesis of a focused library of analogues will allow for a comprehensive exploration of its structure-activity relationship (SAR). nih.gov
Key areas for modification include:
The Geranyl Side Chain: Altering the length, saturation, and branching of the isoprenoid chain could significantly impact lipophilicity, membrane permeability, and binding affinity for specific targets. researchgate.net
The Methoxy (B1213986) Group: Substitution at the 5-position with other alkoxy groups or functional moieties could modulate electronic properties and hydrogen bonding potential. nih.gov
The Furanocoumarin Core: While preserving the core is important for its known activities, minor modifications could be explored to fine-tune its photoreactivity or prevent unwanted off-target effects. mdpi.com
The goal of these synthetic efforts would be to create derivatives with improved potency against a specific target, enhanced selectivity to reduce off-target effects, or modified photosensitizing capabilities. nih.gov For example, derivatives could be designed to be more potent inhibitors of a specific enzyme or to have a higher affinity for a particular DNA sequence. researchgate.net
Investigation of Synergistic Effects with Other Bioactive Compounds in Research Models
The potential for Psoralen, 8-geranyl-5-methoxy- to act synergistically with other bioactive compounds is a significant area for future research. In many complex diseases, combination therapy is more effective than single-agent treatment. nih.gov Natural products often exhibit synergistic effects by modulating different pathways or overcoming resistance mechanisms. nih.govmdpi.com
Research should focus on combining Psoralen, 8-geranyl-5-methoxy- with conventional chemotherapeutic agents in cancer cell line models. mdpi.com It could potentially enhance the efficacy of drugs by inhibiting efflux pumps responsible for multidrug resistance or by sensitizing cancer cells to apoptosis. frontiersin.org Studies could explore its combination with antibiotics against resistant bacterial strains or with other natural compounds like flavonoids or polyphenols to achieve a greater combined effect in various research models. researchgate.netmdpi.com The isobologram analysis method is a valuable tool for quantitatively determining whether the interaction is synergistic, additive, or antagonistic.
Advanced Computational Modeling for Rational Design of Psoralen-Based Agents
To guide the synthetic efforts described above, advanced computational modeling techniques should be employed. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into how Psoralen, 8-geranyl-5-methoxy- and its derivatives interact with potential biological targets.
Molecular Docking: This can be used to predict the binding poses and affinities of designed analogues within the active site of a target protein, such as an enzyme or receptor. This helps prioritize which compounds to synthesize.
QSAR: By correlating structural features of a series of derivatives with their measured biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its target over time, helping to assess the stability of the binding and understand the mechanism of action at an atomic level.
These computational approaches will accelerate the discovery process, reduce the cost and time associated with extensive synthesis and screening, and facilitate the rational design of new agents based on the Psoralen, 8-geranyl-5-methoxy- scaffold with optimized properties.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 8-geranyl-5-methoxypsoralen, and what analytical techniques are required to confirm its structural integrity?
- Methodological Answer : Synthesis typically involves coupling geranyl groups to the psoralen core under anhydrous conditions, using polyfluorocarboxylic acid anhydrides as catalysts. For example, pyridine-mediated acylation in dry dioxane can yield intermediates, followed by purification via silica gel chromatography and recrystallization from methanol . Structural confirmation requires nuclear magnetic resonance (NMR) for regiochemical assignment, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>99%) .
Q. How does 8-geranyl-5-methoxypsoralen interact with DNA, and what experimental models are suitable for studying its crosslinking efficiency?
- Methodological Answer : Psoralens intercalate into DNA and form covalent adducts upon UV activation. For crosslinking studies, use in vitro models with methylated vs. non-methylated cytosine residues in single- or double-stranded DNA. Fluorescence quenching assays or gel electrophoresis can quantify crosslinking efficiency. Recent studies show a 5-fold higher crosslinking efficiency with methylated cytosine, highlighting the need for methylation-specific experimental controls .
Q. What are the standard protocols for detecting 8-geranyl-5-methoxypsoralen in biological matrices?
- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with diode-array detection is the gold standard. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction. Calibration curves using deuterated internal standards (e.g., d3-methoxsalen) improve accuracy. Retention time and fragmentation patterns (e.g., m/z 217 → 189) confirm identity .
Advanced Research Questions
Q. How can conflicting data on the phototoxic vs. therapeutic effects of 8-geranyl-5-methoxypsoralen be reconciled in preclinical studies?
- Methodological Answer : Discrepancies often arise from variable UV-A dosage or psoralen concentration thresholds. To resolve this, use factorial experimental designs that independently vary psoralen dose (e.g., 0.1–10 µM) and UV-A exposure (e.g., 1–10 J/cm²). Statistical models (e.g., ANOVA with interaction terms) can identify synergistic effects. For instance, a 72% variability in apoptosis was explained by dose-dependent interactions in X-PACT studies .
Q. What strategies optimize the pharmacokinetic profile of 8-geranyl-5-methoxypsoralen for targeted cancer therapy?
- Methodological Answer : Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) improves bioavailability and reduces off-target toxicity. Validate targeting using folate or EGFR ligands conjugated to the nanoparticle surface. Pharmacokinetic studies in murine models should measure plasma half-life (T₁/₂), tissue distribution via radiolabeling (³H-psoralen), and renal clearance rates. Comparative studies with sulfur/ selenium analogs may enhance singlet oxygen quantum yields .
Q. How do researchers address the solubility limitations of 8-geranyl-5-methoxypsoralen in aqueous systems?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based inclusion complexes. For in vivo applications, micellar solubilization with poloxamers (e.g., Pluronic F-68) enhances stability. Solubility parameters (logP ~3.2) and Hansen solubility spheres should guide solvent selection. Always validate biocompatibility via hemolysis assays and cell viability tests (e.g., CCK-8) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in psoralen studies?
- Methodological Answer : Nonlinear regression models (e.g., log-logistic or Hill equations) fit dose-response curves. For apoptosis assays, calculate EC₅₀ values and compare via extra sum-of-squares F-tests. In X-PACT, a generalized linear model with binomial distribution explained apoptotic fractions, emphasizing the need to report confidence intervals and p-values for interaction effects .
Q. How should researchers handle batch-to-batch variability in synthetic 8-geranyl-5-methoxypsoralen?
- Methodological Answer : Implement quality control (QC) protocols using HPLC-UV (λ = 254 nm) to monitor purity (>98%). Track geranyl group incorporation via ¹H-NMR (δ 5.1–5.3 ppm for olefinic protons). For biological assays, normalize activity to a reference batch and report relative potency (e.g., IC₅₀ ratios) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling 8-geranyl-5-methoxypsoralen in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
